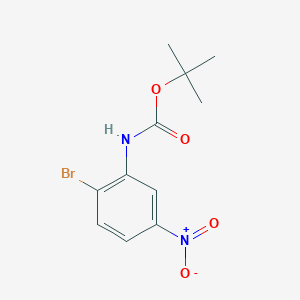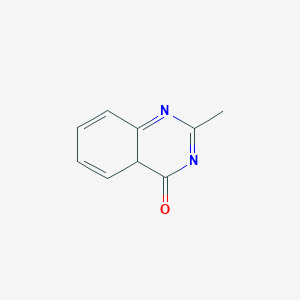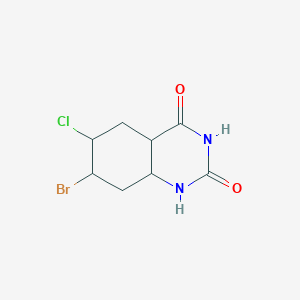![molecular formula C20H21FN2OS B12343614 N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B12343614.png)
N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-(4-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(4-fluorophenyl)acetamide is a synthetic compound that belongs to the class of heterocyclic compounds It contains a benzothiophene moiety, which is a five-membered ring with sulfur and benzene fused together, and a fluorophenylacetamide group
Preparation Methods
The synthesis of N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(4-fluorophenyl)acetamide typically involves the following steps:
Formation of the Benzothiophene Moiety: The benzothiophene ring can be synthesized through various methods, including the cyclization of 2-mercaptobenzaldehyde with acetic anhydride.
Introduction of the Dimethylaminoethyl Group: This step involves the reaction of the benzothiophene derivative with 2-chloro-N,N-dimethylethylamine under basic conditions.
Acylation with 4-Fluorophenylacetic Acid: The final step is the acylation of the intermediate with 4-fluorophenylacetic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to reduce the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(4-fluorophenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules. It may exhibit activities such as anti-inflammatory, anti-cancer, or anti-microbial properties.
Biology: In biological research, the compound can be used as a probe to study the interactions of benzothiophene derivatives with biological targets, such as enzymes or receptors.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(4-fluorophenyl)acetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The benzothiophene moiety can interact with hydrophobic pockets in proteins, while the dimethylaminoethyl and fluorophenylacetamide groups can form hydrogen bonds or electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(4-fluorophenyl)acetamide can be compared with other similar compounds, such as:
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(4-chlorophenyl)acetamide: This compound has a chlorine atom instead of a fluorine atom, which can affect its reactivity and biological activity.
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(4-bromophenyl)acetamide: The presence of a bromine atom can lead to different electronic and steric effects compared to the fluorine derivative.
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(4-methylphenyl)acetamide: The methyl group can influence the compound’s lipophilicity and interaction with biological targets.
The uniqueness of N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(4-fluorophenyl)acetamide lies in its specific combination of functional groups, which can lead to distinct biological and chemical properties compared to its analogs.
Properties
Molecular Formula |
C20H21FN2OS |
|---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C20H21FN2OS/c1-23(2)18(17-13-25-19-6-4-3-5-16(17)19)12-22-20(24)11-14-7-9-15(21)10-8-14/h3-10,13,18H,11-12H2,1-2H3,(H,22,24) |
InChI Key |
KONVKTZEUYKLAF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(CNC(=O)CC1=CC=C(C=C1)F)C2=CSC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![8-[(2-Methoxyphenyl)methyl]-11-[(3-methylphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12343542.png)
![(5Z)-3-[4-(difluoromethoxy)phenyl]-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B12343552.png)


![2-[4-(4-Chlorophenyl)pyrazolidin-3-yl]-5-ethoxyphenol](/img/structure/B12343573.png)




![Phosphine, [(1S)-2'-methoxy[1,1'-binaphthalen]-2-yl]diphenyl-](/img/structure/B12343609.png)
![(2R)-2-acetamido-3-[[9-[(4-fluorophenyl)methyl]-2-imino-6-oxo-5H-purin-8-yl]sulfanyl]propanoic acid](/img/structure/B12343621.png)
